molecular formula C7H15Cl2N B044497 1-(2-Chloroethyl)piperidine hydrochloride CAS No. 2008-75-5

1-(2-Chloroethyl)piperidine hydrochloride

Cat. No.: B044497
CAS No.: 2008-75-5
M. Wt: 184.1 g/mol
InChI Key: VFLQQZCRHPIGJU-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperidine hydrochloride, also known as 2-Piperidinoethyl chloride hydrochloride, is a chemical compound with the molecular formula C7H15Cl2N. It belongs to the piperidine family, which includes cyclic amines. This compound is widely used as an intermediate in pharmaceutical synthesis .

Preparation Methods

The synthesis of 1-(2-Chloroethyl)piperidine hydrochloride typically involves the reaction of N-(2-chloroethyl)piperidine with hydrochloric acid. The process includes dissolving N-(2-chloroethyl)piperidine in an alcohol solvent, adding hydrochloric acid, and then undergoing appropriate treatment and crystallization to obtain the pure product . Industrial production methods often follow similar procedures but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

1-(2-Chloroethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperidine hydrochloride involves its ability to interact with molecular targets through nucleophilic substitution reactions. The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds and structures. This property makes it valuable in pharmaceutical synthesis and other chemical applications .

Comparison with Similar Compounds

1-(2-Chloroethyl)piperidine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its widespread use as an intermediate in pharmaceutical synthesis and its ability to participate in various chemical reactions.

Properties

IUPAC Name

1-(2-chloroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLQQZCRHPIGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173902
Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008-75-5
Record name 1-(2-Chloroethyl)piperidine hydrochloride
Source CAS Common Chemistry
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Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Record name 2008-75-5
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Record name Piperidine, 1-(2-chloroethyl)-, hydrochloride
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Record name 1-(2-chloroethyl)piperidinium chloride
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Record name 1-(2-Chloroethyl)piperidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(2-chloroethyl)piperidine hydrochloride used in the synthesis of new compounds with potential biological activity?

A1: this compound serves as a crucial building block in organic synthesis, specifically as an alkylating agent. In the study "Synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its Antimicrobial Activities" [], researchers utilize this compound in an N-alkylation reaction. This reaction attaches the 2-(piperidin-1-yl)ethyl group to a core thiazine structure, yielding (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This newly synthesized compound was then investigated for its antimicrobial properties.

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